molecular formula C16H12ClFO3 B1327976 3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone CAS No. 898759-43-8

3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone

Cat. No. B1327976
M. Wt: 306.71 g/mol
InChI Key: HLDJREPVTXABAR-UHFFFAOYSA-N
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Description

The compound 3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone is not directly discussed in the provided papers. However, the papers do mention related compounds that share some structural similarities, such as chloro and fluoro substituents on a benzophenone backbone. For instance, 3,4-dimethoxy-4'-chloro-dibenzophenone and 3-chloro-4-fluorobenzoylthiourea are discussed in papers and , respectively. These compounds are of interest due to their potential applications in various fields, including analytical chemistry and agriculture.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, acylation, and other specific reactions tailored to introduce the desired functional groups. For example, the synthesis of 3-chloro-4-fluorobenzoylthiourea involves the reaction of an amino pyrimidine with an isosulfocyanic ester derived from 3-chloro-4-fluorobenzoic acid . Although the exact synthesis of 3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone can be characterized using techniques such as IR spectroscopy, 1H NMR, and elemental analysis . These methods provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone. However, compounds with chloro and fluoro substituents on a benzophenone structure can participate in various chemical reactions, such as substitutions or further functional group modifications, which are essential for creating more complex molecules or for applications in material science and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one can be analyzed using HPLC, as demonstrated for 3,4-dimethoxy-4'-chloro-dibenzophenone . These analyses provide critical data such as purity, stability, and the behavior of the compounds under different conditions, which are vital for their practical applications.

Scientific Research Applications

Synthesis and Spectral Analysis

One notable application of similar compounds to 3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone is in the synthesis and spectral analysis of complex organic molecules. For instance, Satheeshkumar et al. (2017) conducted a study on 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorophenyl counterpart, derived from amino benzophenones, demonstrating the utilization of these compounds in the synthesis and understanding of molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Intermediate in Fungicide Synthesis

Compounds related to 3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone have been used as intermediates in the synthesis of fungicides. Xie Wei-sheng (2007) reported the synthesis of a compound acting as an intermediate in the production of the fungicide difenoconazole (Xie Wei-sheng, 2007).

Electroanalytical Studies

Similar benzophenone derivatives have been used in electroanalytical studies, such as the analysis of aminohalogenbenzophenones, which are metabolites of psychotropic drugs. Fernandez et al. (1995) utilized these compounds for electrooxidation studies, underlining their potential in analytical chemistry (Fernandez et al., 1995).

Anticancer Activity

Compounds bearing resemblance to 3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone have been studied for their potential anticancer activity. Ermut et al. (2014) synthesized derivatives containing 5-chlorobenzothiazole and evaluated their inhibitory effect on lipid peroxidation and anticancer properties (Ermut et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactions, and potential applications. This could include its use in the synthesis of other complex organic molecules, or investigation of its potential biological activity .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDJREPVTXABAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645079
Record name (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone

CAS RN

898759-43-8
Record name (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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